molecular formula C13H15N3O2 B2928952 3-methoxy-1-methyl-N-(p-tolyl)-1H-pyrazole-4-carboxamide CAS No. 1014070-82-6

3-methoxy-1-methyl-N-(p-tolyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2928952
CAS No.: 1014070-82-6
M. Wt: 245.282
InChI Key: KVTNLKBAPOLNCU-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-N-(p-tolyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative featuring a methoxy group at position 3, a methyl group at position 1, and a para-tolyl (p-tolyl) substituent on the carboxamide nitrogen. The methoxy group likely enhances lipophilicity compared to halogen or amino substituents, influencing solubility and bioactivity .

Properties

IUPAC Name

3-methoxy-1-methyl-N-(4-methylphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9-4-6-10(7-5-9)14-12(17)11-8-16(2)15-13(11)18-3/h4-8H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTNLKBAPOLNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN(N=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-1-methyl-N-(p-tolyl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. The compound features a methoxy group and a p-tolyl substituent, contributing to its unique chemical properties and biological interactions. This article focuses on the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C₁₃H₁₅N₃O₂, with a molecular weight of 245.28 g/mol. The structural features are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₂
Molecular Weight245.28 g/mol
CAS Number1014070-82-6

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring: Reaction of hydrazine with a 1,3-dicarbonyl compound.
  • Methylation: Introduction of the methoxy group using methyl iodide.
  • Amidation: Conversion of the carboxylic acid to a carboxamide using p-toluidine under dehydrating conditions.

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits significant antimicrobial properties. In vitro evaluations have shown promising results against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 μg/mL
Escherichia coli0.25 μg/mL

The compound has been noted for its ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential utility in treating infections associated with biofilms .

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds, including this compound, may possess anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). In models of inflammation, these compounds have shown significant reductions in edema and inflammatory markers .

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

  • Study on Antimicrobial Properties:
    A study evaluated various pyrazole derivatives against common bacterial strains, revealing that certain modifications led to enhanced antibacterial activity. The derivatives exhibited MIC values significantly lower than those of standard antibiotics .
  • Anti-inflammatory Assessment:
    In a carrageenan-induced edema model, pyrazole compounds were tested for their ability to reduce inflammation. Results indicated that some derivatives had effects comparable to indomethacin, a well-known anti-inflammatory drug .
  • Cytotoxicity Screening:
    A series of pyrazole derivatives were screened for anticancer activity against multiple cell lines, revealing that certain structural modifications could enhance cytotoxic effects while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Pyrazole Carboxamide Derivatives
Compound Name Substituents (Positions) Yield (%) Melting Point (°C) Key Bioactivity Reference
Target Compound 3-OCH₃, 1-CH₃, N-(p-tolyl) N/A N/A Hypothesized antifungal -
5-Chloro-N-(p-tolyl)-3-methyl-1-phenyl (5l) 5-Cl, 3-CH₃, N-(p-tolyl) N/A N/A Antifungal (Pythium ultimum)
Compound 3k () 5-Cl, 3-CH₃, N-(p-tolyl), 4-cyano 63 133–135 Anti-TMV activity
Compound 14 () 3-NH₂, 1-(p-tolyl), sulfonamide 77 269–272 Apoptosis induction (colon cancer)

Key Observations :

  • Chloro vs. Methoxy : Chlorine at position 5 (e.g., 5l) enhances antifungal activity but may reduce solubility compared to methoxy .
  • Amino vs. Methoxy: Compound 14’s amino group at position 3 facilitates hydrogen bonding, critical for apoptosis induction, whereas methoxy may prioritize membrane penetration .
  • Cyano Addition: Compound 3k’s 4-cyano group improves anti-TMV activity but reduces yield (63%) compared to non-cyano analogs .

Spectral and Physical Properties

  • IR Spectroscopy : Methoxy groups exhibit strong C-O stretches near 1250–1050 cm⁻¹, distinct from NH₂ (~3300 cm⁻¹) or Cl (700–600 cm⁻¹) .
  • NMR : The p-tolyl group shows aromatic protons at δ 7.1–7.5 (doublets), while the methoxy proton resonates as a singlet near δ 3.8–4.0 .
  • Melting Points: Methoxy derivatives (e.g., ) generally have lower melting points than sulfonamide or cyano-containing analogs (e.g., 269–272°C for Compound 14 vs. 133–135°C for 3k) due to reduced polarity .

Q & A

Q. What are the common synthetic routes for preparing 3-methoxy-1-methyl-N-(p-tolyl)-1H-pyrazole-4-carboxamide?

The compound is typically synthesized via cyclocondensation of precursors such as ethyl acetoacetate and substituted hydrazines, followed by functionalization. For example, pyrazole-4-carboxylate intermediates can be synthesized using DMF-DMA (dimethylformamide dimethyl acetal) as a cyclizing agent . Subsequent hydrolysis of the ester group (e.g., using NaOH) yields the carboxylic acid, which is then coupled with p-toluidine via amidation. Multi-step protocols involving Suzuki-Miyaura coupling or nucleophilic substitution may also introduce methoxy and methyl groups .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., methoxy at δ ~3.8 ppm, methyl groups at δ ~2.5 ppm) and confirms regiochemistry of the pyrazole ring .
  • IR : Carboxamide C=O stretches (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) verify the functional groups .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N-H···O interactions in carboxamide motifs) .

Q. How is purity assessed during synthesis?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) are standard. Melting point consistency (e.g., deviations <2°C) and elemental analysis (C, H, N within ±0.4% of theoretical values) further validate purity .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence biological activity?

Structural analogs with electron-withdrawing groups (e.g., trifluoromethyl) enhance fungicidal activity by increasing electrophilicity, while bulky substituents (e.g., p-tolyl) improve target binding via hydrophobic interactions. Comparative studies using IC₅₀ assays and molecular docking (e.g., with fungal CYP51 enzymes) reveal substituent-dependent activity . Contradictions in activity data may arise from differences in assay conditions (e.g., pH, solvent polarity) or target specificity .

Q. What computational methods are used to predict reactivity and optimize synthesis?

  • Density Functional Theory (DFT) : Calculates transition-state energies for cyclocondensation steps, guiding solvent selection (e.g., DMF vs. ethanol) .
  • Reaction path search algorithms : Quantum mechanics/molecular mechanics (QM/MM) simulations identify low-energy pathways for regioselective pyrazole formation .
  • Molecular docking : Predicts binding affinities with biological targets (e.g., fungal enzymes) to prioritize derivatives for synthesis .

Q. How can conflicting data in biological assays be resolved?

Discrepancies in IC₅₀ values or toxicity profiles require:

  • Standardized protocols : Fixed solvent systems (e.g., DMSO concentration ≤1%) and cell lines (e.g., HEK293 vs. HepG2).
  • Metabolic stability studies : Microsomal assays (e.g., rat liver microsomes) assess compound degradation rates .
  • Dose-response validation : Replicate experiments with blinded controls to minimize bias .

Q. What strategies improve yield in large-scale synthesis?

  • Catalytic optimization : Palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions increase efficiency (yield >85%) .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Flow chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis of methyl esters) .

Methodological Resources

  • Synthetic protocols : Cyclocondensation and amidation steps .
  • Analytical workflows : HPLC-MS and crystallography .
  • Computational tools : Gaussian (DFT), AutoDock (docking) .

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